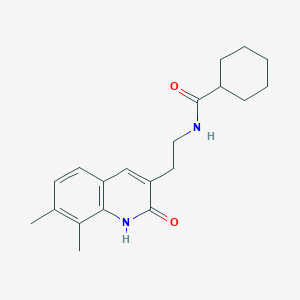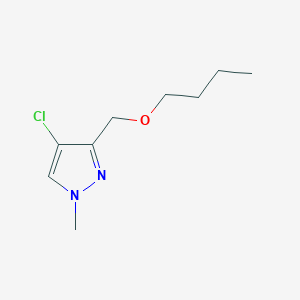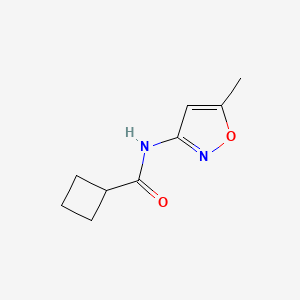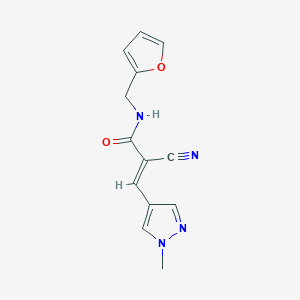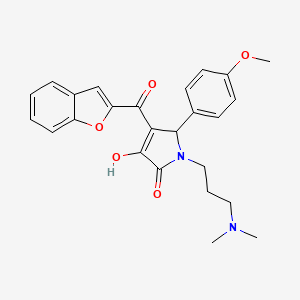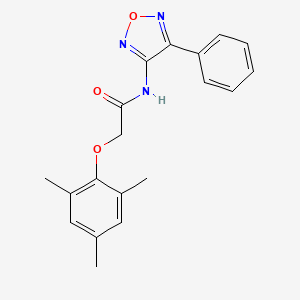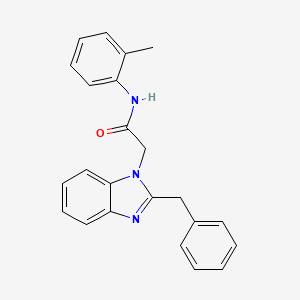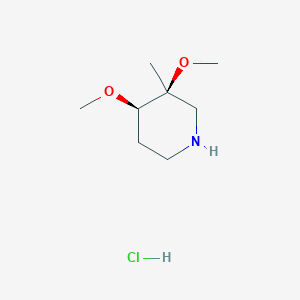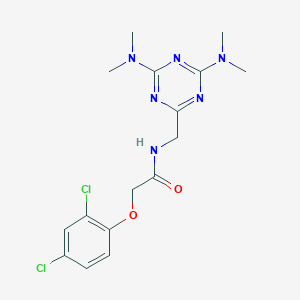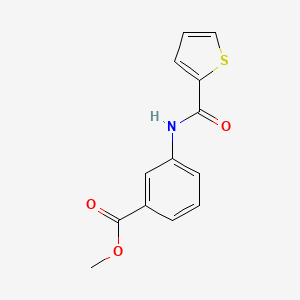
Methyl 3-(thiophene-2-carbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds like “Methyl 3-(thiophene-2-carbonylamino)benzoate”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of “Methyl 3-(thiophene-2-carbonylamino)benzoate” is C10H9NO2S . The InChI Key is VLHHEYMZLXKSQO-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1=C(N)C2=CC=CC=C2S1 .科学的研究の応用
Catalytic Activity in Carbonylation of Hydrocarbons
Methyl 3-(thiophene-2-carbonylamino)benzoate plays a role in the carbonylation of hydrocarbons via carbon-hydrogen activation catalyzed under irradiation, demonstrating the compound's potential in organic synthesis and chemical manufacturing processes. This research highlights its involvement in forming aldehydes by reacting hydrocarbons with carbon monoxide, a method that proceeds at ambient temperature and atmospheric pressure of CO. Such catalytic activities expand its utility in the synthesis of complex organic compounds (Sakakura et al., 1990).
Biodegradation by Burkholderia cepacia
Investigations into microbial hydrolysis reveal that Burkholderia cepacia, isolated from soil, can utilize methyl benzoate and related compounds as carbon sources. This strain's ability to hydrolyze methyl aromatic esters, including methyl thiophene-2-carboxylate, to form benzoic acid, which is then also degraded, underscores the potential environmental application of this compound in bioremediation processes. Such findings are crucial for understanding the microbial degradation pathways of synthetic organic compounds in the environment (Philippe et al., 2001).
Molecular Materials and Electrochromic Devices
Methyl 3-(thiophene-2-carbonylamino)benzoate derivatives contribute to the development of novel amorphous molecular materials and flexible organic electrochromic devices. Research into methyl-substituted derivatives of certain aromatic compounds, which share structural similarities with Methyl 3-(thiophene-2-carbonylamino)benzoate, shows promising applications in creating stable amorphous glasses and electrochromic devices that exhibit reversible color changes upon electrochemical doping and dedoping. These advancements highlight the compound's relevance in materials science, particularly for electronic and optoelectronic applications (Wan et al., 2018).
Polymer Solar Cells and Conductive Binders
In the realm of renewable energy, Methyl 3-(thiophene-2-carbonylamino)benzoate derivatives are explored for their utility in polymer solar cells and as conductive binders. Research demonstrates their application in eco-friendly solvent-processed fullerene-free polymer solar cells, achieving significant efficiency and stability. Additionally, their use in the synthesis of cyclopentadithiophene-benzoic acid copolymers for silicon nanoparticles in anode electrodes of lithium-ion batteries highlights their potential in enhancing the performance and stability of energy storage devices (Park et al., 2017; Wang et al., 2017).
Safety And Hazards
The safety data sheet for Methyl benzoate, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)9-4-2-5-10(8-9)14-12(15)11-6-3-7-18-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPQYGOPRGDKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(thiophene-2-carbonylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
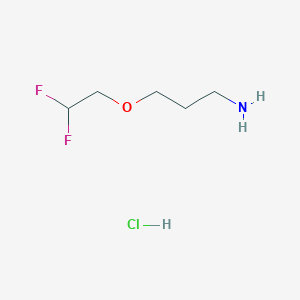
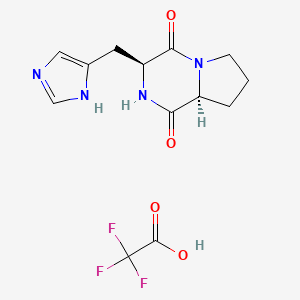
![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)
